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Compound of Interest

5-Methoxyindole-3-
Compound Name:
carboxaldehyde

Cat. No. B080102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Methoxyindole-3-carboxaldehyde (CAS No: 10601-19-1), a significant intermediate in
organic and pharmaceutical synthesis. The document presents available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,
accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-
Methoxyindole-3-carboxaldehyde and its closely related analogs. This information is crucial
for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, publicly available *H and 3C NMR data for 5-Methoxyindole-3-carboxaldehyde is
limited. Therefore, data from a closely related analog, 5-iodo-6-methoxy-1H-indole-3-
carbaldehyde, is presented below to provide a representative spectrum. The structural
similarities suggest that the chemical shifts and coupling patterns will be comparable.

Table 1: Representative *H NMR Data for a 5-Methoxyindole-3-carboxaldehyde Analog
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Solvent: DMSO-ds, Frequency: 400 MHz

Chemical Shift (8) ppm Multiplicity Assignment
12.05 S NH (indole)
9.86 s CHO (aldehyde)
8.45 S H-2

8.19 d H-4

7.08 S H-7

3.86 S OCHs

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]

Table 2: Representative 3C NMR Data for a 5-Methoxyindole-3-carboxaldehyde Analog

Solvent: DMSO-de, Frequency: 101 MHz

Chemical Shift (d) ppm

Assignment

185.0 C=0 (aldehyde)
154.3 C-5

138.0 C-7a

130.6 C-2

120.2 C-3a

117.2 C-3

95.2 C-6

80.8 C-4

56.5 OCHs

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]
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Infrared (IR) Spectroscopy

The following table details the characteristic infrared absorption bands for a closely related
analog, providing insight into the functional groups present in 5-Methoxyindole-3-
carboxaldehyde.

Table 3: Representative IR Absorption Data for a 5-Methoxyindole-3-carboxaldehyde Analog

Wavenumber (cm—?) Intensity Assignment

3107 Strong, Broad N-H Stretch (indole)

3005 Medium C-H Stretch (aromatic)
2924 Medium C-H Stretch (aliphatic -CHs)
2756 Medium C-H Stretch (aldehyde)
1638 Strong C=0 Stretch (aldehyde)
1568, 1521 Medium C=C Stretch (aromatic)
1226 Strong C-O Stretch (aryl ether)

Note: Data is for 5-iodo-6-methoxy-1H-indole-3-carbaldehyde.[1]

Mass Spectrometry (MS)

The mass spectrum of 5-Methoxyindole-3-carboxaldehyde provides critical information
regarding its molecular weight and fragmentation pattern.

Table 4: GC-MS Data for 5-Methoxyindole-3-carboxaldehyde

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment

miz

175 100% (Base Peak) [M]* (Molecular lon)
174 High [M-H]*

132 High [M-CHO-CHs]*
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Source: PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:

5-Methoxyindole-3-carboxaldehyde (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

o Accurately weigh the sample and transfer it to a clean, dry vial.

o Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

» Mix the sample thoroughly using a vortex mixer until the solid is completely dissolved.
e Using a pipette, transfer the solution into a clean NMR tube.

e Place the NMR tube into the spectrometer's autosampler or manually insert it into the
magnet.

e Acquire the H spectrum, followed by the 13C spectrum, using standard instrument
parameters.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)

Materials:

o 5-Methoxyindole-3-carboxaldehyde (a small amount of solid)
o FTIR spectrometer with an ATR accessory

e Spatula

Procedure:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.
e Place a small amount of the solid sample onto the center of the ATR crystal.

» Apply pressure to the sample using the instrument's pressure arm to ensure good contact
between the sample and the crystal.

e Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-
400 cm™1),

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:
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o 5-Methoxyindole-3-carboxaldehyde
» Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
e GC-MS instrument equipped with an electron ionization (EIl) source

Procedure:

Prepare a dilute solution of the sample in a suitable volatile solvent.
¢ Inject a small volume (typically 1 pyL) of the solution into the GC inlet.

o The sample is vaporized and separated on the GC column based on its volatility and
interaction with the stationary phase.

e As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

 In the ion source, the molecules are bombarded with high-energy electrons, causing
ionization and fragmentation.

e The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

e The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical process for analyzing a chemical compound using

various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of 5-Methoxyindole-3-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080102#spectroscopic-data-for-5-methoxyindole-3-
carboxaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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